N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
Description
N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 5-methylthiophene substituent attached to a butanamine backbone.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELGRVRRDRLLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(S1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-17-2 | |
| Record name | 2-Thiophenemethanamine, 5-methyl-N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Butanamine Group: The butanamine group can be introduced through a nucleophilic substitution reaction, where a suitable butanamine derivative reacts with a halogenated thiophene compound under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenated thiophene compounds, bases such as sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The butanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-Chlorobenzyl)-2-butanamine Hydrochloride
Key Differences :
- Substituent Group : The thienylmethyl group in the target compound is replaced with a 2-chlorobenzyl group in this analog.
- Purity : Both compounds are synthesized with ≥95% purity, indicating comparable manufacturing standards .
Table 1: Structural and Property Comparison
| Property | N-[(5-Methyl-2-thienyl)methyl]-2-butanamine HCl | N-(2-Chlorobenzyl)-2-butanamine HCl |
|---|---|---|
| Substituent | 5-Methylthienylmethyl | 2-Chlorobenzyl |
| Molecular Weight (g/mol) | Not explicitly reported | 234.17 |
| Purity | ≥95% (inferred) | ≥95% |
| Commercial Status | Discontinued | Discontinued |
Thienyl-Containing Analog: N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
Key Differences :
- Backbone Structure : This analog features a pyrimidine ring fused to a thienyl group, unlike the simpler butanamine chain in the target compound.
- Melting Point : The pyrimidine-thienyl derivative has a melting point of 105–106°C, which may suggest higher crystallinity compared to the target compound (melting point unreported) .
Alkyl Chain Variants: Sulfamoylphenyl Amides (5a–5d)
- Alkyl Chain Length: Increasing acyl chain length (butyryl to heptanoyl) correlates with decreasing melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting that the thienylmethyl group in the target compound may similarly influence thermal stability .
- Synthetic Purity : These compounds were purified to >95% via column chromatography, aligning with the purity standards of the target compound .
Research Implications and Gaps
- Electronic Effects : The electron-rich thienyl group in the target compound may enhance aromatic interactions in drug-receptor binding compared to chlorobenzyl or pyrimidine-based analogs.
- Data Limitations : Absence of melting point, solubility, and spectroscopic data for the target compound limits direct comparison. Further experimental studies are needed to elucidate its stability and reactivity.
- Synthetic Optimization : The moderate yields (45–51%) observed in related compounds () suggest room for improving synthetic routes for secondary amine hydrochlorides .
Biological Activity
N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential therapeutic effects, supported by various research findings.
Chemical Structure
The compound features a thienyl group, which is known for its ability to interact with biological targets. The presence of the butanamine moiety allows for various interactions with receptors and enzymes, potentially influencing its biological effects.
The mechanism of action of this compound involves interactions with specific molecular targets. The thienyl group may modulate the activity of enzymes and receptors, while the butanamine structure can facilitate binding to proteins or nucleic acids, impacting various biological processes.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Preliminary studies suggest its efficacy against a range of pathogens, making it a candidate for further exploration in treating infections.
Potential Therapeutic Effects
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with neurotransmitter systems, which could lead to antidepressant effects similar to other compounds in its class.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antifungal | Inhibitory effects on fungal growth | |
| Neurotransmitter Interaction | Potential antidepressant properties | |
| Enzyme Modulation | Interaction with specific enzymes |
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
Study 2: Neurotransmitter Interaction
Another study focused on the interaction of this compound with serotonin and dopamine receptors. Binding affinity assays revealed moderate affinity, indicating potential for developing antidepressant therapies through modulation of these neurotransmitter systems.
Research Findings
Recent literature reviews highlight the structural diversity of compounds similar to this compound and their varying biological activities. Mannich bases, a related class of compounds, have shown promising anticancer and antibacterial activities, suggesting that the thienyl substitution may enhance such properties in this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
